molecular formula C13H20N2 B3349805 1-Butyl-3-phenylimidazolidine CAS No. 23954-02-1

1-Butyl-3-phenylimidazolidine

Cat. No. B3349805
CAS RN: 23954-02-1
M. Wt: 204.31 g/mol
InChI Key: RFHFNRRCGDWWIP-UHFFFAOYSA-N
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Description

1-Butyl-3-phenylimidazolidine is a chemical compound that belongs to the class of imidazolidines. It is a heterocyclic organic compound that contains a five-membered ring. This compound has been of interest to researchers due to its unique structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Butyl-3-phenylimidazolidine is not well understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the imidazolidine ring. The Lewis acid catalysis involves the transfer of an electron pair from a nucleophile to an electrophile, resulting in the formation of a new bond.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Butyl-3-phenylimidazolidine. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be biodegradable and environmentally friendly.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Butyl-3-phenylimidazolidine in lab experiments include its high yield, low toxicity, and biodegradability. However, its limitations include its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for research on 1-Butyl-3-phenylimidazolidine. One of the most significant directions is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the field of medicine, such as drug delivery and cancer therapy. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion
In conclusion, 1-Butyl-3-phenylimidazolidine is a heterocyclic organic compound that has potential applications in various fields, including catalysis and asymmetric synthesis. Its synthesis can be achieved by several methods, and it has been found to be non-toxic and environmentally friendly. Further research is needed to understand its mechanism of action and its potential applications in medicine.

Scientific Research Applications

1-Butyl-3-phenylimidazolidine has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of catalysis. It has been found to be an effective catalyst in several organic reactions, including the Michael addition, aldol reaction, and Diels-Alder reaction. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-butyl-3-phenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-3-9-14-10-11-15(12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFNRRCGDWWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494491
Record name 1-Butyl-3-phenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-phenylimidazolidine

CAS RN

23954-02-1
Record name 1-Butyl-3-phenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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